O-(2,4-Dimethoxybenzyl)hydroxylamine
Description
Significance as a Versatile Reagent in Advanced Organic Synthesis
In the field of advanced organic synthesis, O-(2,4-Dimethoxybenzyl)hydroxylamine is primarily recognized for its role in the formation of O-protected oximes. Oximes are a class of organic compounds with the general formula RR'C=NOH, formed by the condensation of an aldehyde or a ketone with a hydroxylamine (B1172632). wikipedia.org The use of an O-substituted hydroxylamine like this compound allows for the synthesis of O-protected oxime ethers.
The 2,4-dimethoxybenzyl group is an acid-sensitive protecting group. Its ether linkage to the hydroxylamine's oxygen can be cleaved under relatively mild acidic conditions, or through oxidative cleavage, which is a key advantage in multi-step syntheses of complex molecules where other functional groups might be sensitive to harsh deprotection conditions. nih.govnih.govresearchgate.net This strategic protection-deprotection sequence is fundamental to its versatility. The reagent facilitates the introduction of a masked hydroxylamine moiety, which can be unmasked at a later synthetic stage to yield a hydroxamic acid or other desired nitrogen-containing functional group. For instance, it has been instrumental in the preparation of hydroxamic acid-based inhibitors of biological targets. lookchem.com
The general reaction for the formation of an O-(2,4-Dimethoxybenzyl) oxime is as follows:
The reaction typically proceeds by the nucleophilic attack of the hydroxylamine on the carbonyl carbon of an aldehyde or ketone. researchgate.net
Overview of Key Applications and Research Foci in Chemical Sciences
The applications of this compound extend into the domain of chemical biology, where it has been identified as a component in the development of bioactive molecules. A significant area of research has been its use in the synthesis of inhibitors for histone deacetylases (HDACs). biosynth.comcymitquimica.com HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. This compound serves as a building block for creating molecules that can interact with the active site of these enzymes. biosynth.comcymitquimica.com
Furthermore, research has indicated the potential of compounds derived from this compound in treating diseases like trypanosomiasis. biosynth.comcymitquimica.com These applications underscore the importance of the hydroxylamine functional group in designing molecules with specific biological activities.
Interactive Data Tables
Below are tables summarizing the key properties of this compound and related compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 216067-66-2 | lookchem.combiosynth.com |
| Molecular Formula | C₉H₁₃NO₃ | lookchem.comuni.lu |
| Molecular Weight | 183.21 g/mol | lookchem.comcymitquimica.comsigmaaldrich.com |
| Boiling Point | 321.6 °C | biosynth.com |
| Purity | Min. 95% | cymitquimica.com |
Structure
2D Structure
Properties
IUPAC Name |
O-[(2,4-dimethoxyphenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-8-4-3-7(6-13-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNACNYOQQGUSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CON)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471658 | |
| Record name | O-(2,4-Dimethoxybenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216067-66-2 | |
| Record name | O-(2,4-Dimethoxybenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2,4-dimethoxybenzyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Routes for O 2,4 Dimethoxybenzyl Hydroxylamine
Classic Synthetic Approaches
The traditional synthesis of O-alkyl and O-benzyl hydroxylamines, including the title compound, often relies on a two-step sequence: the initial formation of a protected hydroxylamine (B1172632) derivative followed by a deprotection step. The use of phthalimide (B116566) as a protecting group for the nitrogen atom is a cornerstone of this strategy.
Mitsunobu Reaction Protocols for O-Substituted Hydroxylamines
The Mitsunobu reaction is a powerful and versatile method for the formation of carbon-oxygen bonds, and it is well-suited for the synthesis of O-substituted hydroxylamines. guidechem.compatsnap.com This reaction facilitates the condensation of an alcohol with a nucleophile, which in this context is a protected hydroxylamine derivative, typically N-hydroxyphthalimide. guidechem.compatsnap.com
The general protocol involves the reaction of an alcohol with N-hydroxyphthalimide in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). guidechem.compatsnap.com The reaction proceeds through the formation of an alkoxyphosphonium salt from the alcohol, which is then displaced by the nucleophilic nitrogen of N-hydroxyphthalimide in an Sₙ2 fashion.
A typical reaction sequence for the synthesis of the protected precursor to O-(2,4-Dimethoxybenzyl)hydroxylamine via the Mitsunobu reaction is outlined below:
| Step | Reactants | Reagents | Solvent | Typical Conditions |
| 1 | 2,4-Dimethoxybenzyl alcohol, N-Hydroxyphthalimide | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | Anhydrous Tetrahydrofuran (THF) | 0 °C to room temperature |
This initial step yields the intermediate, N-(2,4-dimethoxybenzyloxy)phthalimide.
Deprotection Strategies for Precursor Hydroxylamine Derivatives
Once the protected hydroxylamine, N-(2,4-dimethoxybenzyloxy)phthalimide, is synthesized and purified, the phthalimide protecting group must be removed to yield the free hydroxylamine.
The most classic and widely used method for this deprotection is hydrazinolysis . orgsyn.org This involves treating the N-substituted phthalimide with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) in a suitable solvent, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol. The hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) and liberating the desired O-substituted hydroxylamine.
An alternative, milder method for the deprotection of phthalimides involves the use of sodium borohydride (B1222165) (NaBH₄) followed by an acidic workup. This two-stage, one-flask procedure converts the phthalimide to an o-hydroxymethyl benzamide (B126) intermediate, which then lactonizes to phthalide, releasing the primary amine (in this case, the hydroxylamine). This method can be advantageous when other functional groups sensitive to the basic conditions of hydrazinolysis are present in the molecule.
A general procedure for the deprotection step is detailed in the following table:
| Method | Reagent | Solvent | Typical Conditions |
| Hydrazinolysis | Hydrazine hydrate | Ethanol or Dichloromethane/Methanol | Room temperature to reflux |
| Reductive Deprotection | Sodium borohydride, then Acetic acid | Isopropanol/Water | Room temperature |
Derivatization from 2,4-Dimethoxybenzyl Alcohol
The synthesis of this compound is fundamentally a derivatization of 2,4-dimethoxybenzyl alcohol. The primary transformation involves the conversion of the alcoholic hydroxyl group into a leaving group or its direct activation for substitution by a protected hydroxylamine.
Besides the Mitsunobu reaction, another common strategy involves the conversion of 2,4-dimethoxybenzyl alcohol into a more reactive electrophile, such as 2,4-dimethoxybenzyl halide (chloride or bromide). This halide can then be used to alkylate a protected hydroxylamine nucleophile. A prominent method utilizes the alkylation of N-hydroxyphthalimide.
The synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride has been reported via the reaction of the corresponding benzyl (B1604629) bromide with N-hydroxyphthalimide, followed by hydrazinolysis. A similar approach can be applied for the synthesis of this compound, as outlined in the table below.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2,4-Dimethoxybenzyl alcohol | Thionyl chloride or Hydrobromic acid | 2,4-Dimethoxybenzyl chloride/bromide |
| 2 | 2,4-Dimethoxybenzyl halide, N-Hydroxyphthalimide | Base (e.g., K₂CO₃, Et₃N), DMF or Acetonitrile | N-(2,4-dimethoxybenzyloxy)phthalimide |
| 3 | N-(2,4-dimethoxybenzyloxy)phthalimide | Hydrazine hydrate | This compound |
Strategies for Multi-Gram Scale Synthesis of Research Materials
The synthesis of this compound on a multi-gram scale for research purposes requires careful consideration of factors such as reagent cost, ease of purification, and safety. While the Mitsunobu reaction is elegant, the large-scale use of triphenylphosphine and azodicarboxylates can lead to purification challenges due to the formation of triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts.
For multi-gram preparations, the alkylation of a protected hydroxylamine with 2,4-dimethoxybenzyl halide is often a more practical and scalable approach. The starting materials are generally less expensive, and the purification of the intermediate and final product can be more straightforward.
An alternative route that avoids the use of phthalimide involves the O-alkylation of N-hydroxyurethane, followed by basic hydrolysis to yield the O-substituted hydroxylamine. This method has been reported for the synthesis of various O-benzyl hydroxylamine derivatives and can be a cost-effective option for larger scales.
Key considerations for scaling up the synthesis include:
Reagent Selection: Choosing cost-effective and readily available starting materials and reagents.
Reaction Conditions: Optimizing reaction concentrations, temperatures, and times to maximize yield and minimize side reactions.
Workup and Purification: Developing efficient extraction and crystallization procedures to isolate the product in high purity without the need for extensive chromatography.
Safety: Implementing appropriate safety protocols, especially when handling potentially hazardous reagents like hydrazine.
The final product is often isolated and stored as its hydrochloride salt, which typically exhibits greater stability and is easier to handle than the free base.
O 2,4 Dimethoxybenzyl Hydroxylamine As a Strategic Protecting Group
Principles and Mechanisms of Protection
The protective capacity of O-(2,4-Dimethoxybenzyl)hydroxylamine stems from its ability to react with specific functional groups to form stable derivatives. The 2,4-dimethoxybenzyl (DMB) group imparts particular stability and dictates the conditions for its subsequent removal.
Protection of Carbonyl Compounds via Oxime Formation
This compound reacts with aldehydes and ketones in a condensation reaction to form O-(2,4-dimethoxybenzyl)oximes, also known as oxime ethers. This reaction proceeds via a nucleophilic addition of the hydroxylamine (B1172632) nitrogen to the carbonyl carbon, followed by the elimination of a water molecule. testbook.comarkat-usa.org The resulting C=N double bond of the oxime is generally stable to a variety of reagents, effectively masking the reactivity of the original carbonyl group. researchgate.net
The reaction is typically carried out under mild acidic or neutral conditions, which facilitates the dehydration step. The formation of these oxime ethers serves as an effective method for the protection of carbonyl functionalities during multi-step syntheses.
Table 1: Examples of Carbonyl Protection via O-(2,4-Dimethoxybenzyl)oxime Formation No specific data for the reaction of this compound with a range of carbonyl compounds was found in the search results. The following table is a generalized representation based on the principles of oxime formation.
| Carbonyl Compound | Product | Typical Conditions |
| Aldehyde (R-CHO) | R-CH=N-O-DMB | Mild acid catalyst (e.g., AcOH), reflux |
| Ketone (R-CO-R') | R-C(R')=N-O-DMB | Mild acid catalyst (e.g., Pyridinium p-toluenesulfonate), reflux |
N-Protection of Hydroxylamine Moieties in Complex Molecular Architectures
In the synthesis of complex molecules containing hydroxylamine functionalities, it is often necessary to protect the nitrogen atom to prevent unwanted side reactions. This compound can be utilized for this purpose, where the 2,4-dimethoxybenzyl group is introduced onto the nitrogen atom of the hydroxylamine moiety. This strategy is particularly useful in the preparation of hydroxamic acid-based inhibitors of biological targets. researchgate.net
The protection typically involves the reaction of the hydroxylamine with a 2,4-dimethoxybenzyl halide under basic conditions. The resulting N-protected hydroxylamine is stable to various synthetic transformations, allowing for modifications at other parts of the molecule.
Table 2: N-Protection of Hydroxylamine Derivatives Specific examples of N-protection of complex hydroxylamines using this compound are not prevalent in the provided search results. The table illustrates the general principle.
| Hydroxylamine Substrate | Protected Product |
| R-NHOH | R-N(DMB)OH |
| R-N(R')OH | R-N(R')O-DMB |
N-Protection of Sulfamate (B1201201) Functionalities
The sulfamate group is an important functional moiety in medicinal chemistry. quora.com However, its lability, especially under basic conditions, can limit its incorporation into complex molecules. A robust protecting group strategy for the sulfamate NH protons has been developed using the 2,4-dimethoxybenzyl group. quora.comrsc.org
Both NH protons of the sulfamate can be replaced by 2,4-dimethoxybenzyl groups, rendering the resulting N,N-bis(2,4-dimethoxybenzyl)sulfamate stable to a wide range of reagents, including oxidizing and reducing agents, as well as bases and nucleophiles. quora.comrsc.org This stability makes it an ideal protecting group for multi-step syntheses involving sensitive substrates. The protection is typically achieved by reacting the sulfamate with 2,4-dimethoxybenzylamine. quora.com
Chemoselective Deprotection Strategies
A key advantage of the O-(2,4-dimethoxybenzyl) protecting group is its susceptibility to cleavage under specific and mild acidic conditions, allowing for its selective removal in the presence of other protecting groups.
Acid-Mediated Cleavage Using Trifluoroacetic Acid (TFA)
The 2,4-dimethoxybenzyl group is readily cleaved by treatment with trifluoroacetic acid (TFA). quora.comnih.gov The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring stabilize the benzylic carbocation formed during the acid-catalyzed cleavage, facilitating the deprotection process under milder conditions compared to an unsubstituted benzyl (B1604629) group. researchgate.net
For N-protected sulfamates, deprotection with 10% TFA in dichloromethane (B109758) at room temperature can be achieved quantitatively within a few hours. quora.comrsc.orgresearchgate.net This efficient and clean deprotection protocol regenerates the free sulfamate, making it a highly attractive strategy in the final stages of a synthesis.
Table 3: TFA-Mediated Deprotection of DMB-Protected Sulfamates
| Protected Substrate | Deprotection Conditions | Product | Yield | Reference |
| Aryl-O-SO2N(DMB)2 | 10% TFA in CH2Cl2, rt, 2h | Aryl-O-SO2NH2 | Quantitative | quora.comrsc.orgresearchgate.net |
Compatibility and Orthogonality with Other Protecting Groups
In the synthesis of complex molecules, it is often necessary to employ multiple protecting groups that can be removed selectively without affecting each other. This concept is known as orthogonality. nih.govbham.ac.ukorganic-chemistry.org The 2,4-dimethoxybenzyl group exhibits excellent orthogonality with a variety of other commonly used protecting groups.
The DMB group is stable under the basic conditions used to remove base-labile protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group. rsc.org It is also stable to the conditions used for the cleavage of many silyl (B83357) ethers (e.g., fluoride (B91410) ions for TBDMS) and the hydrogenolysis conditions used to remove benzyl (Bn) and benzyloxycarbonyl (Cbz) groups. nih.govuwindsor.ca Conversely, the acid-labile nature of the DMB group allows for its selective removal in the presence of these other protecting groups. For instance, the DMB group can be cleaved with TFA while leaving tert-butyloxycarbonyl (Boc) groups, which require stronger acidic conditions for removal, intact under carefully controlled conditions. nih.gov This orthogonality makes the 2,4-dimethoxybenzyl group a valuable tool in the strategic planning of complex synthetic routes. researchgate.netorganic-chemistry.org
Table 4: Orthogonality of the 2,4-Dimethoxybenzyl (DMB) Group
| DMB is Stable to Conditions for Removing: | DMB is Cleaved Under Conditions That Leave Intact: |
| Fmoc (piperidine) | Benzyl (H2, Pd/C) |
| Cbz (H2, Pd/C) | Silyl ethers (e.g., TBDMS, TIPS) (F-) |
| Silyl ethers (F-) | Boc (under specific mild TFA conditions) |
| Benzyl (H2, Pd/C) | Fmoc |
Evaluation of Protecting Group Lability and Stability in Diverse Reaction Conditions
The strategic deployment of a protecting group in multi-step synthesis hinges on its predictable lability under specific deprotection conditions and its robust stability under a variety of other chemical environments. The this compound, featuring the 2,4-dimethoxybenzyl (DMB) group, has been evaluated in this context. The electron-donating methoxy groups on the benzyl ring significantly influence the stability of the benzylic carbocation formed during cleavage, rendering the DMB group more susceptible to acidic conditions compared to the unsubstituted benzyl or even the p-methoxybenzyl (PMB) group. This section provides a detailed examination of the lability and stability of the DMB-protected hydroxylamine across a spectrum of reaction conditions, supported by research findings.
Lability under Acidic Conditions
The primary method for the cleavage of the O-(2,4-dimethoxybenzyl) group is through acid-mediated hydrolysis. The enhanced electron density in the aromatic ring facilitates the formation of a stabilized 2,4-dimethoxybenzyl carbocation, allowing for deprotection under milder acidic conditions than those required for less substituted benzyl ethers.
Trifluoroacetic acid (TFA) is a commonly employed reagent for the removal of the DMB group. Research on analogous N-protected sulfamates has demonstrated that the N,N-bis(2,4-dimethoxybenzyl) group can be quantitatively cleaved. For instance, treatment with 10% trifluoroacetic acid in dichloromethane at room temperature leads to complete deprotection within 2 hours. Similarly, studies on DMB-protected amides in the context of peptide synthesis have shown that the DMB group can be effectively removed with TFA or anhydrous hydrogen fluoride. While direct quantitative studies on this compound are not extensively documented in dedicated studies, the analogous behavior of DMB-protected alcohols and amides provides strong evidence for its acid lability. In the synthesis of 1,3-diazaoxindoles, it was observed that the N(7)-DMB group could be cleaved using strong acids like triflic acid, highlighting the influence of the substrate on the required cleavage conditions.
The following table summarizes the acidic conditions typically used for the cleavage of DMB protecting groups from various substrates, which are indicative of the conditions applicable to this compound.
Table 1: Lability of the 2,4-Dimethoxybenzyl (DMB) Group under Acidic Conditions
| Protected Group | Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| N,N-bis(DMB)sulfamate | 10% Trifluoroacetic Acid | Dichloromethane | Room Temp. | 2 h | Quantitative | |
| N-DMB-glutamine | Trifluoroacetic Acid | - | - | - | - | |
| N-DMB-asparagine | Anhydrous Hydrogen Fluoride | - | - | - | - | |
| O-DMPBn-carbohydrate | Trifluoroacetic Acid | Dichloromethane | - | - | Moderate to High |
DMPBn refers to the analogous 3,4-dimethoxyphenylbenzyl group.
Stability in Diverse Reaction Conditions
The utility of this compound as a protecting group is underscored by its stability under a range of non-acidic reaction conditions, allowing for selective manipulations at other parts of a molecule.
Basic and Nucleophilic Conditions: The DMB group is generally stable to basic and nucleophilic conditions. For example, N-protected sulfamates with the DMB group have been shown to be stable to bases and nucleophiles. In peptide synthesis, DMB-protected glutamyl derivatives were found to be stable even during saponification, a strongly basic procedure. However, it was noted that alkali treatment of DMB-protected asparaginyl peptides led to a mixture of products, suggesting that the stability can be substrate-dependent.
Oxidative and Reductive Conditions: The stability of the DMB group towards various oxidizing and reducing agents contributes to its orthogonality in complex syntheses. N-DMB protected sulfamates are reported to be stable to both oxidizing and reducing agents. This is a key advantage over the p-methoxybenzyl (PMB) group, which is known to be susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Simple benzyl ethers are also generally resistant to DDQ unless photoirradiation is used.
Regarding reductive conditions, while catalytic hydrogenation (e.g., H₂/Pd-C) is a standard method for cleaving unsubstituted benzyl ethers, the stability of the DMB group under these conditions can be substrate-dependent and is not as universally guaranteed. The strong reducing agent lithium aluminum hydride (LiAlH₄) is known to reduce a wide range of functional groups but is not typically used for the cleavage of benzyl-type ethers.
Organometallic Reagents: There is limited specific data on the stability of this compound towards organometallic reagents such as Grignard reagents or organolithiums. Generally, ether linkages are stable to these reagents. However, the reactivity can be influenced by the presence of other functional groups in the molecule.
The following table provides an overview of the stability of the DMB protecting group under various non-acidic conditions, drawing from studies on analogous protected compounds.
Table 2: Stability of the 2,4-Dimethoxybenzyl (DMB) Group in Diverse Reaction Conditions
| Protected Group | Reagent/Condition | Stability | Reference |
|---|---|---|---|
| N,N-bis(DMB)sulfamate | Bases | Stable | |
| N,N-bis(DMB)sulfamate | Nucleophiles | Stable | |
| N,N-bis(DMB)sulfamate | Oxidizing Agents | Stable | |
| N,N-bis(DMB)sulfamate | Reducing Agents | Stable | |
| N-DMB-glutamine | Saponification (base) | Stable | |
| O-PMB ether | DDQ (oxidant) | Labile | |
| O-Benzyl ether | DDQ (oxidant) | Generally Stable | |
| O-Benzyl ether | Catalytic Hydrogenation | Labile |
PMB (p-methoxybenzyl) and Benzyl ethers are included for comparative context.
Advanced Applications of O 2,4 Dimethoxybenzyl Hydroxylamine in Complex Organic Synthesis
Role in Multi-Step Synthesis of Pharmaceuticals and Agrochemicals
The structural motif of hydroxylamine (B1172632) is present in a range of biologically active molecules, and O-(2,4-Dimethoxybenzyl)hydroxylamine provides a stable precursor for introducing this functionality during the synthesis of pharmaceuticals and agrochemicals. Its utility is particularly evident in the construction of complex molecules where direct handling of the more reactive, unprotected hydroxylamine is problematic.
In pharmaceutical research, derivatives of this reagent are instrumental. For instance, a related compound, N-alkyl-O-(4-methoxybenzyl)hydroxylamine, has been crucial in developing novel antibacterial agents. nih.govwustl.edu This synthesis involves a palladium-catalyzed Buchwald-Hartwig amination reaction to create N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, which have shown selective and potent activity against Gram-positive bacteria, including resistant strains like MRSA and VRE. nih.govwustl.edu The synthesis strategy highlights how a protected hydroxylamine facilitates the construction of the core structure, which is later deprotected to yield the active compound. nih.gov
Research has also pointed to the potential of this compound (DMBHA) as a histone deacetylase (HDAC) inhibitor, a class of compounds investigated for cancer therapy. cymitquimica.com DMBHA is believed to work by binding to the active site of these enzymes, preventing the acetylation of lysine (B10760008) on histones, which in turn alters gene expression and can inhibit the growth of cancer cells. cymitquimica.com
In a different application, chiral hydroxylamines, which can be derived from precursors like this compound, are used in the enantioselective synthesis of complex structures such as dihydrobenzofuran substituted hydroxylamines. google.com These structures can be further converted into derivatives like hydroxyureas or hydroxamates, which are relevant in drug discovery. google.com
| Application Area | Synthetic Role of Protected Hydroxylamine | Example Target/Scaffold |
| Antibacterial Agents | Precursor in palladium-catalyzed amination reactions. nih.govwustl.edu | N-alkyl-N-(pyridin-2-yl)hydroxylamines nih.govwustl.edu |
| Anticancer Research | Investigated as a histone deacetylase (HDAC) inhibitor. cymitquimica.com | This compound (DMBHA) cymitquimica.com |
| Chiral Synthesis | Intermediate for creating chiral hydroxylamines for enantioselective synthesis. google.com | Dihydrobenzofuran substituted hydroxylamines google.com |
Contribution to Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library. This compound and its analogues are well-suited for these high-throughput synthetic approaches due to their stability and reliable cleavage conditions.
Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, where molecules are built on a solid polymer support or resin. rsc.orgrsc.org This technique simplifies the purification process, as excess reagents and by-products can be washed away from the resin-bound product.
This compound is particularly valuable in the solid-phase synthesis of peptide hydroxylamines. nih.gov In this context, a primary amine on a resin-bound peptide can be converted to a nitrone and subsequently hydrolyzed to form the N-terminal hydroxylamine. nih.gov The use of a protected hydroxylamine reagent is critical because it allows for the transformation to occur without degrading the complex peptide structure or compromising its stereochemistry. nih.gov The combination of base-labile fluorenylmethoxycarbonyl (Fmoc) protecting groups for the amino acids and an acid-labile group for the hydroxylamine allows for orthogonal protection schemes, enabling the synthesis of complex biomolecules under very mild conditions. rsc.org
Parallel synthesis involves the simultaneous creation of a library of compounds in separate reaction vessels. This method allows for systematic structural variations to explore structure-activity relationships (SAR).
The synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamines for antibacterial drug discovery serves as a prime example of this application. nih.govwustl.edu Researchers used a parallel synthesis strategy to create a library of analogues by reacting various alkyl halides with a protected hydroxylamine precursor. nih.gov This approach, facilitated by a convergent synthetic route using palladium-catalyzed cross-coupling, allowed for the efficient exploration of how different alkyl groups on the hydroxylamine nitrogen and substitutions on the pyridine (B92270) ring affected antibacterial activity. nih.govwustl.edu This systematic approach led to the identification of the simplest molecular fragment that retained biological activity. nih.gov
| Synthesis Type | Key Feature | Role of this compound |
| Solid-Phase Synthesis | Molecule is built on a polymer resin, simplifying purification. rsc.orgnih.gov | Enables the synthesis of N-terminal peptide hydroxylamines on a solid support. nih.gov |
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate vessels. nih.gov | Used to create libraries of N-alkyl hydroxylamine derivatives to study structure-activity relationships. nih.govwustl.edu |
Utilization in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental scaffolds in medicinal chemistry. This compound serves as a key building block for creating various nitrogen-containing heterocycles.
One notable application is in the tandem addition-cyclization reaction between chiral nitrones (derived from aldehydes and protected hydroxylamines) and ylides to produce dihydrobenzofuran heterocycles with a chiral hydroxylamine substituent. google.com This reaction creates a complex heterocyclic structure with high stereoselectivity in a single step. google.com The dimethoxybenzyl protecting group is stable during the cyclization and can be removed later to yield the final product.
Furthermore, recent developments have shown that hydroxylamine derivatives can be used in palladium-catalyzed reactions to synthesize chiral N-heterocycles. mdpi.com These advanced methods expand the chemical space available to medicinal chemists for designing new drugs.
Application in the Controlled Derivatization of Functional Groups for Synthetic Transformations
A central challenge in organic synthesis is to modify one functional group in a molecule without affecting others. Protected reagents like this compound are essential for this type of controlled derivatization.
The primary use of this reagent is as a protected form of hydroxylamine. It can be used to convert aldehydes and ketones into stable O-protected oximes. nih.gov This transformation is useful for several reasons: it protects the carbonyl group from other reagents, and it introduces a nitrogen atom that can be used in subsequent reactions. The 2,4-dimethoxybenzyl group can then be selectively removed with an acid, such as trifluoroacetic acid (TFA), to regenerate the oxime or be further reduced to the hydroxylamine.
This reagent also facilitates the conversion of primary amines to hydroxylamines. nih.gov This is a difficult transformation to achieve directly, as hydroxylamines are easily over-oxidized. By using a multi-step protocol involving a reagent like this compound, the transformation can be controlled, preserving the integrity of complex molecules like peptides. nih.gov This controlled derivatization is crucial for chemoselective ligation reactions, where two unprotected molecules are joined together through a specific chemical bond. nih.gov
Mechanistic Investigations of Reactions Involving O 2,4 Dimethoxybenzyl Hydroxylamine
Elucidation of Reaction Pathways for Functional Group Protection and Deprotection
The 2,4-dimethoxybenzyl (DMB) group is a widely utilized protecting group in organic synthesis, particularly for amines and related functionalities, due to its stability and specific deprotection conditions. researchgate.netrsc.org Its utility stems from the electronic properties of the dimethoxy-substituted benzene (B151609) ring, which play a direct role in the mechanism of its cleavage.
The primary pathway for the deprotection of a DMB-protected amine or hydroxylamine (B1172632) is through acid-catalyzed cleavage. bme.hu The presence of two electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring is critical; they stabilize the formation of a transient carbocation upon cleavage through resonance. This stabilization allows the deprotection to occur under significantly milder acidic conditions than those required for a simple benzyl (Bn) group. chem-station.com
The generally accepted mechanism for acid-catalyzed deprotection involves the following steps:
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms. This could be the oxygen of a methoxy group or the oxygen atom of the hydroxylamine moiety.
Cleavage: The C-O or C-N bond of the benzylic carbon breaks, leading to the release of the unprotected functional group. This step is facilitated by the formation of the highly stabilized 2,4-dimethoxybenzyl carbocation.
Formation of Byproduct: The resulting carbocation is subsequently trapped by a nucleophile in the reaction mixture, often forming 2,4-dimethoxybenzaldehyde (B23906) or the corresponding alcohol. chem-station.com
This reliable deprotection pathway makes the DMB group valuable in multi-step syntheses where other acid-labile groups must remain intact. For instance, the DMB group can be selectively removed in the presence of other protecting groups that require stronger acids for their cleavage. chem-station.com
Research has demonstrated the efficacy of this deprotection across various substrates. The use of trifluoroacetic acid (TFA) is common, often in a solvent like dichloromethane (B109758) (DCM). rsc.orgbme.hu
| Protected Group | Reagents | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| N-(2,4-dimethoxybenzyl) Sulfamate (B1201201) | 10% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 2 h | Quantitative deprotection | researchgate.netrsc.org |
| N-(2,4-dimethoxybenzyl) 1,3-diazaoxindole | p-Toluenesulfonic acid (p-TsOH) | - | Acidic conditions | Successful deprotection and cyclization | bme.hu |
| N-(2,4-dimethoxybenzyl) 4-chloro-1,3-diazaoxindole | Methanesulfonic acid, p-TsOH, or Triflic acid | - | - | Desired product not observed | bme.hu |
| N-(2,4-dimethoxybenzyl) 1,3-diazaoxindole derivative | Trifluoroacetic acid (TFA) and Triflic acid | Anisole (scavenger) | - | Deprotection achieved (25% yield) | bme.hu |
Kinetic Studies of O-(2,4-Dimethoxybenzyl)hydroxylamine Reactivity and Selectivity
While detailed kinetic studies providing specific rate constants for reactions of this compound are not extensively documented in the literature, the principles of its reactivity and selectivity can be inferred from comparative studies. The rate of reactions, particularly deprotection, is highly sensitive to the substrate's structure and the reaction conditions.
The influence of the substrate is a key factor in the kinetics of DMB group removal. A study on the deprotection of two different N-(2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles highlighted a significant difference in reactivity. bme.hu Despite being structurally similar, one derivative could be deprotected while the other remained resistant under the same acidic conditions, pointing to a large disparity in their reaction rates. This difference in reactivity was significant enough to prompt a deeper mechanistic investigation using computational methods to understand the kinetic barriers. bme.hu
The selectivity of DMB deprotection is a kinetically controlled phenomenon. The group is favored in synthetic strategies because it can be cleaved under conditions that are orthogonal to many other protecting groups. For example, the acid-labile DMB group can be removed without affecting groups that require hydrogenolysis for cleavage, such as a standard benzyl ether. fishersci.co.uk This selectivity arises from a lower activation energy for the acid-catalyzed cleavage of the DMB ether linkage compared to other groups.
The rate of DMB deprotection is also influenced by the acid concentration and type. Studies on related N-DMB protected sulfamates show that deprotection occurs quantitatively within two hours at room temperature using 10% TFA in DCM, indicating favorable kinetics under these specific conditions. rsc.org
| Substrate | Deprotection Conditions | Observed Reactivity/Outcome | Inferred Kinetic Profile | Reference |
|---|---|---|---|---|
| N-DMB 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (Substrate 15 in study) | Acidic (e.g., p-TsOH) | Readily undergoes deprotection | Low kinetic barrier to deprotection | bme.hu |
| N-DMB 5-isopropylidene-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (Substrate 16 in study) | Acidic (e.g., p-TsOH) | Resistant to deprotection under same conditions | High kinetic barrier to deprotection | bme.hu |
| N-DMB 5-isopropylidene-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (Substrate 16 in study) | Stronger Acid (TFA/TfOH) | Deprotection proceeds, albeit in low yield (25%) | High kinetic barrier overcome by harsher conditions | bme.hu |
Theoretical and Computational Analysis of Mechanistic Aspects in Organic Transformations
To resolve ambiguities in reaction mechanisms that are challenging to probe experimentally, theoretical and computational chemistry have become indispensable tools. For reactions involving the this compound moiety, computational studies provide profound insights into reaction pathways, transition states, and the origins of observed reactivity and selectivity.
A notable example is the computational investigation into the deprotection mechanism of two different DMB-protected 1,3-diazaoxindoles, which exhibited starkly different reactivities. bme.hu Quantum chemical calculations were employed to unravel the mechanistic puzzle. Due to the presence of multiple potential proton-acceptor sites on the molecules, the exact deprotection mechanism was uncertain. The computational study analyzed the energetics of protonation at various sites and, more importantly, calculated the energies of the transition states for the subsequent C-N bond cleavage. bme.hu
The key findings from this theoretical analysis were:
There was only a slight energetic difference between the various possible initial protonation sites.
A significant difference was found between the transition state energies of the most favorable mechanistic pathway for the two substrates. bme.hu
This difference in the calculated activation energies for the rate-determining step directly correlated with the experimentally observed difference in reactivity, providing a quantitative explanation for why one compound was readily deprotected while the other was not. bme.hu
More broadly, computational studies on hydroxylamine reactions, such as the formation of oximes from ketones, have provided fundamental mechanistic details. ic.ac.uk These studies use quantum mechanics to compare the likelihood of different pathways, for instance, whether the nitrogen or the oxygen atom of the hydroxylamine acts as the initial nucleophile. Such calculations consistently show that the nitrogen atom is the better nucleophile due to its lower electronegativity and the higher energy of its lone pair molecular orbital. ic.ac.uk These theoretical models also highlight the role of solvent molecules in the reaction mechanism, showing their participation in proton transfer steps and the stabilization of cyclic transition states. ic.ac.ukrsc.org
| Computational Method | System Studied | Key Mechanistic Question | Primary Finding | Reference |
|---|---|---|---|---|
| Quantum Chemical Calculations | Deprotection of DMB-protected 1,3-diazaoxindoles | Reason for different reactivity between two similar substrates. | A significant difference in the transition state energies of the most favored mechanism explains the observed reactivity difference. | bme.hu |
| Quantum Mechanics (unspecified) | Oxime formation from hydroxylamine and a ketone | Which atom (N or O) is the nucleophile? | Nitrogen is the superior nucleophile over oxygen. The mechanism is concerted, involving solvent molecules in a cyclic transition state. | ic.ac.uk |
| Post-Hartree-Fock (MP2/6-31G(d)) | Reaction of hydroxylamine with a phosphate (B84403) triester | Which atom (N or O) initiates the reaction? | The attack of the nitrogen atom of hydroxylamine is the initiating step for the formation of subsequent products. | rsc.org |
O 2,4 Dimethoxybenzyl Hydroxylamine in Chemical Biology and Medicinal Chemistry Research
Development and Exploration of Histone Deacetylase (HDAC) Inhibitors (as DMBHA)
The dysregulation of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation, is linked to the development of various cancers. nih.govmdpi.com HDACs remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to a more compact chromatin structure and repression of gene transcription. nih.govyoutube.com Inhibitors of HDACs (HDACi) have emerged as a promising class of anticancer agents because they can restore the balance of protein acetylation, leading to effects such as cell cycle arrest, differentiation, and apoptosis in malignant cells. nih.govnih.gov
O-(2,4-Dimethoxybenzyl)hydroxylamine is a key building block in the synthesis of certain HDAC inhibitors. cymitquimica.com The 2,4-dimethoxybenzyl (DMB) group serves as an acid-labile protecting group for the hydroxylamine (B1172632) functionality. This allows for the construction of complex molecules containing a masked hydroxamic acid, which is a powerful zinc-binding group essential for inhibiting the zinc-dependent classical HDAC enzymes (Classes I, II, and IV). nih.govnih.gov The use of DMBHA facilitates multi-step syntheses, where the protected hydroxylamine can be carried through various reaction conditions before being deprotected in a final step, often with an acid like trifluoroacetic acid (TFA), to yield the final hydroxamic acid-based HDAC inhibitor. nih.gov
HDAC inhibitors derived from synthetic pathways involving DMBHA have demonstrated significant antitumor activity in both laboratory and animal models. cymitquimica.com In vitro studies using various cancer cell lines have shown that these compounds can effectively reduce cell survival and proliferation in a dose-dependent manner. nih.gov For example, HDAC inhibitors like Trichostatin A (TSA) and Suberoylanilide Hydroxamic Acid (SAHA) have been shown to inhibit the growth of retinoblastoma cells. nih.gov
The antitumor effects observed in vitro translate to in vivo efficacy. In animal models, including xenograft models where human tumor cells are implanted into mice, systemically administered HDAC inhibitors have been shown to reduce tumor burden significantly. nih.govnih.gov For instance, the HDAC inhibitor MS-275, which shares mechanistic features with hydroxamic acid-based inhibitors, demonstrated a significant reduction in tumor size in both mouse and rat models of retinoblastoma. nih.gov The antitumor activity of DMBHA-derived compounds is a key area of ongoing cancer research. cymitquimica.com
The primary mechanism by which hydroxamic acid-based HDAC inhibitors function is through direct interaction with the HDAC enzyme's active site. nih.gov Classical HDACs are zinc-dependent metalloenzymes, and the hydroxamic acid moiety (-CONHOH) acts as a potent chelator of the Zn(II) ion in the catalytic site. nih.govjournalagent.com This binding action blocks the substrate from accessing the enzyme, thereby inhibiting its deacetylase activity. researchgate.net
This inhibition shifts the cellular balance towards hyperacetylation. nih.gov With HDACs blocked, histone acetyltransferases (HATs) continue to add acetyl groups to histones. nih.gov This neutralizes the positive charge of lysine residues on histone tails, weakening their interaction with the negatively charged DNA backbone. youtube.com The result is a more relaxed, open chromatin structure (euchromatin), which allows transcription factors to access DNA and activate the expression of previously silenced genes. nih.govnih.gov
Synthesis of Biologically Active Hydroxamic Acid Derivatives
The hydroxamic acid functional group is a versatile pharmacophore in medicinal chemistry due to its strong ability to chelate metal ions. nih.gov This property makes it a cornerstone for designing inhibitors of various metalloenzymes. This compound (DMBHA) is frequently used in the synthesis of these derivatives. nih.gov A common synthetic route involves coupling a carboxylic acid with DMBHA using standard peptide coupling reagents, followed by acid-mediated removal of the DMB protecting group to unmask the hydroxamic acid. nih.gov This strategy provides a reliable method for producing a wide range of hydroxamic acids for biological evaluation.
Matrix metalloproteinases (MMPs) are a family of zinc- and calcium-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). nih.gov Their overactivity is implicated in numerous diseases, including arthritis and cancer metastasis. Hydroxamic acids are a well-established class of MMP inhibitors (MMPIs). nih.govjournalagent.com The hydroxamic acid group functions as a bidentate ligand, strongly coordinating with the zinc ion at the core of the MMP active site, thereby blocking the enzyme's catalytic activity. nih.govjournalagent.com
The synthesis of these inhibitors can leverage DMBHA to introduce the crucial zinc-binding hydroxamic acid moiety. By designing molecules with specific scaffolds that interact with the pockets and rims of the MMP active site, researchers can develop selective inhibitors for different MMP family members. nih.gov Although clinical development of MMPIs has faced challenges, the design of potent and selective inhibitors remains an active area of research, with hydroxamic acids being a key structural class. nih.govgoogle.com
The application of hydroxamic acids in cancer therapy extends beyond MMP inhibition, with their most prominent role being in the inhibition of HDACs. researchgate.netnih.gov The ability of the hydroxamic acid group to inhibit the zinc-dependent HDAC enzymes makes it a privileged structure in the design of anticancer agents. nih.govnih.gov Several hydroxamic acid derivatives have been synthesized and evaluated for their potential to treat various cancers. nih.govnih.gov
The anticancer mechanism of these compounds is multifaceted, primarily stemming from HDAC inhibition. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in malignant cells. nih.govnih.govresearchgate.net Because aberrant HDAC activity is a feature of many types of cancer, hydroxamic acid-based inhibitors have broad potential. nih.govbenthamscience.com The use of DMBHA as a synthetic precursor allows for the systematic development of novel hydroxamic acid derivatives with improved potency, selectivity, and pharmacokinetic properties for cancer therapy. cymitquimica.comnih.gov
Table 1: Key Enzyme Classes Targeted by Hydroxamic Acid Derivatives This table is interactive. Click on the headers to sort.
| Target Enzyme Class | Role in Disease | Mechanism of Inhibition by Hydroxamic Acid |
|---|---|---|
| Histone Deacetylases (HDACs) | Cancer, Neurodegenerative Diseases benthamscience.com | The hydroxamic acid moiety chelates the Zn(II) ion in the enzyme's active site, blocking deacetylation and leading to histone hyperacetylation. nih.govnih.gov |
| Matrix Metalloproteinases (MMPs) | Arthritis, Cancer Metastasis, Periodontitis nih.govnih.gov | The hydroxamic acid group binds to the catalytic zinc ion, preventing the degradation of extracellular matrix components. nih.govjournalagent.com |
| Ribonucleotide Reductase (RNR) | Cancer, Viral Infections, Bacterial Infections journalagent.comacs.org | Hydroxamic acids can inhibit this enzyme, which is crucial for DNA synthesis, thereby halting cell proliferation. journalagent.comacs.org |
| Urease | Bacterial Infections (e.g., H. pylori) | The hydroxamic acid functionality inhibits the nickel-containing urease enzyme. nih.gov |
A modern strategy in drug design is the creation of chimeric or hybrid molecules that can simultaneously engage multiple biological targets. nih.gov This approach can lead to enhanced efficacy, overcome drug resistance, and provide a more comprehensive therapeutic effect. Hydroxamic acids are ideal for inclusion in such chimeras due to their potent enzyme-inhibiting capabilities. nih.govnih.gov
Recent research has focused on developing dual inhibitors that combine a hydroxamic acid moiety for HDAC inhibition with another pharmacophore targeting a different cancer-related protein. nih.gov For example, hybrids have been designed to inhibit both HDACs and tubulin polymerization or to target both HDACs and the DNA minor groove. nih.govbioworld.com The synthesis of these complex chimeric molecules often relies on versatile building blocks like DMBHA. It allows for the incorporation of the protected hydroxamic acid at a suitable point in the synthesis, which can then be deprotected in a final step to yield the dual-action agent. nih.gov This strategy of molecular hybridization is a promising avenue for developing the next generation of anticancer therapeutics. nih.govnih.gov
Efficacy in Inhibiting Biological Processes (e.g., Protein Synthesis and Cell Division in Trypanosomiasis)
Human African Trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, presents a significant health challenge in sub-Saharan Africa. researchgate.net The parasite's unique biology offers several targets for chemotherapeutic intervention, including enzymes involved in protein synthesis and cell cycle regulation. researchgate.netnih.gov While various compounds are investigated for their trypanocidal activity by targeting these essential pathways, research specifically detailing the efficacy of this compound in inhibiting protein synthesis or cell division in Trypanosoma is not available in the current scientific literature. The development of novel trypanocides often involves screening diverse chemical libraries, including derivatives of quinolines, sulfonyl fluorides, and thiosemicarbazones, which have shown promise by mechanisms such as inducing oxidative stress or inhibiting essential enzymes. nih.govnih.govuobasrah.edu.iq
Role in the Synthesis of Bioactive Nitrones with Antimicrobial Efficacy
Nitrones are a class of organic compounds that function as 1,3-dipoles and are valuable intermediates in organic synthesis. They are commonly used to create a variety of nitrogen-containing heterocyclic compounds and have been investigated for their biological activities, including antimicrobial properties. jcsp.org.pk The general synthesis of nitrones involves the condensation of an N-substituted hydroxylamine with an aldehyde or a ketone. mdpi.com
While this compound fits the structural class of an O-substituted hydroxylamine and could theoretically be used as a precursor for nitrone synthesis, specific studies detailing its use to create bioactive nitrones with proven antimicrobial efficacy have not been reported. Research in this area has utilized other N-substituted hydroxylamines to generate nitrones that were subsequently tested against various bacterial and fungal strains, demonstrating that the nitrone scaffold can be a viable pharmacophore for antimicrobial agents. jcsp.org.pkmdpi.com
Table 1: General Reaction for Nitrone Synthesis This table illustrates the general chemical reaction for synthesizing nitrones from a hydroxylamine derivative and an aldehyde/ketone. This compound could serve as the hydroxylamine reagent in this scheme.
| Reactant 1 | Reactant 2 | Product |
| O-Substituted Hydroxylamine (e.g., this compound) | Aldehyde or Ketone | Nitrone |
Related Research in O-Alkylhydroxylamine-Based Enzyme Inhibitors (e.g., Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors)
Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression by catalyzing the first step in tryptophan degradation. researchgate.net Because many tumors overexpress IDO1 to evade the immune system, it has become a significant target for cancer immunotherapy. jcsp.org.pkmdpi.com
Research has identified O-alkylhydroxylamines as a promising structural class of IDO1 inhibitors. jcsp.org.pkmdpi.com These compounds are designed as stable structural mimics of the alkylperoxy intermediate state that forms during the IDO1 catalytic cycle. jcsp.org.pkmdpi.com The parent compound of this class, O-benzylhydroxylamine, was discovered to be a potent, sub-micromolar inhibitor of IDO1. jcsp.org.pkmdpi.com
While research has not specifically highlighted the 2,4-dimethoxy substituted variant, extensive structure-activity relationship (SAR) studies on over forty derivatives of O-benzylhydroxylamine have been conducted to optimize potency. jcsp.org.pkmdpi.com These studies found that adding halogen atoms to the meta-position of the aromatic ring particularly improved inhibitory activity. jcsp.org.pkmdpi.com The simplicity of the O-alkylhydroxylamine scaffold and the potent, nanomolar-level cell-based activity of its derivatives make this class of compounds highly attractive for further development as therapeutic agents. mdpi.com
Table 3: Structure-Activity Relationship of Selected O-Benzylhydroxylamine Derivatives as IDO1 Inhibitors This table presents data on related compounds, illustrating the impact of substitutions on the benzyl (B1604629) ring on IDO1 inhibitory activity.
| Compound | Substitution on Benzyl Ring | IDO1 Inhibition (IC₅₀, µM) |
| O-benzylhydroxylamine | None | 0.86 jcsp.org.pkmdpi.com |
| O-(3-chlorobenzyl)hydroxylamine | 3-chloro | 0.35 jcsp.org.pk |
| O-(3-bromobenzyl)hydroxylamine | 3-bromo | 0.28 jcsp.org.pk |
| O-(3,5-dichlorobenzyl)hydroxylamine | 3,5-dichloro | 0.22 jcsp.org.pk |
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of hydroxylamines, while established, is an area ripe for innovation, particularly with a focus on green and sustainable chemistry. Traditional methods for preparing O-alkylhydroxylamines often involve multi-step procedures that may use hazardous reagents. Future research is anticipated to move towards more efficient and environmentally benign synthetic routes.
Key areas of development include:
Catalytic Methods: The development of catalytic systems for the direct O-alkylation of hydroxylamine (B1172632) would represent a significant advancement. This could involve exploring transition-metal catalysis or organocatalysis to improve atom economy and reduce waste. Recent advances in the catalytic reduction of oxime ethers, which avoids cleavage of the N-O bond, show promise for creating N,O-disubstituted hydroxylamines and could be adapted. nih.gov
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and process control compared to batch reactions. beilstein-journals.org Adapting the synthesis of DMBHA to a flow process could lead to higher yields, improved purity, and safer handling of potentially unstable intermediates. This approach is particularly advantageous for industrial-scale production. google.com
Enzymatic Synthesis: Biocatalysis presents a highly sustainable alternative. Engineered enzymes, such as heme proteins, are being explored for their ability to perform amination reactions using hydroxylamine as a nitrogen source, generating water as the sole byproduct. nih.gov Future work could involve designing an enzyme to specifically catalyze the benzylation of hydroxylamine with a DMB-containing substrate.
A comparison of potential synthetic approaches is summarized below:
| Methodology | Potential Advantages | Key Research Challenges |
| Catalytic Reduction of Oximes | High atom economy, good selectivity | Avoiding N-O bond cleavage, catalyst stability |
| Continuous Flow Synthesis | Scalability, safety, process control | Reactor design, optimization of reaction parameters |
| Enzymatic Synthesis | High sustainability, mild conditions | Enzyme design and evolution, substrate specificity |
Expansion into Advanced Combinatorial and Automated Synthesis Techniques
The DMB group's acid lability makes DMBHA an ideal building block for solid-phase synthesis, a cornerstone of combinatorial chemistry and automated synthesis platforms. This allows for the creation of large libraries of compounds for high-throughput screening.
Future directions in this area include:
DNA-Encoded Libraries (DELs): The use of DMBHA and its derivatives in the construction of DELs is a promising avenue. The compound can be incorporated into small molecule fragments attached to DNA tags, enabling the rapid synthesis and screening of billions of compounds against a biological target.
Automated Glycan Assembly: The hydroxylamine functionality is valuable in creating oxime-linked glycoconjugates. Automated platforms could utilize DMBHA to synthesize complex glycan structures for research into vaccines, diagnostics, and therapeutics. beilstein-journals.org
Robotic Synthesis Platforms: Integrating DMBHA into fully automated synthesis platforms will accelerate the discovery of new bioactive molecules. These systems can perform multi-step syntheses and purifications, allowing for the rapid generation of derivative libraries for structure-activity relationship (SAR) studies.
Innovative Applications in Targeted Drug Discovery and Chemical Probe Design
The hydroxylamine functional group is a versatile handle for bioconjugation via oxime ligation, one of the most reliable "click chemistry" reactions. This makes DMBHA a valuable reagent for creating targeted therapeutics and chemical probes.
Emerging applications include:
Antibody-Drug Conjugates (ADCs) and PROTACs: DMBHA can serve as a linker component in the synthesis of ADCs, which deliver potent cytotoxic agents directly to cancer cells, or in Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins.
Chemical Probes for Target Identification: By incorporating DMBHA into small molecules with known biological activity, researchers can create probes to identify their molecular targets. The DMB group can be cleaved under mild acidic conditions to reveal a reactive hydroxylamine that can then be used for affinity purification or imaging applications.
Brain-Penetrant Inhibitors: The hydroxylamine moiety has been successfully incorporated into drug scaffolds to create brain-penetrant inhibitors for conditions like non-small-cell lung cancer with brain metastases. nih.gov The physicochemical properties of DMBHA derivatives could be optimized to enhance blood-brain barrier penetration for treating central nervous system disorders. nih.gov
Exploration of New Biological Targets and Therapeutic Modalities
While research has highlighted the potential of DMBHA derivatives as inhibitors of enzymes like histone deacetylases (HDACs) and indoleamine 2,3-dioxygenase-1 (IDO1), the chemical space remains largely unexplored. cymitquimica.comnih.gov
Future research will likely focus on:
Novel Enzyme Inhibition: Hydroxylamine-containing compounds have shown broad antimicrobial effects by inhibiting bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis. acs.org Screening DMBHA-derived libraries against a panel of bacterial and viral enzymes could uncover new anti-infective agents.
Modulation of Protein-Protein Interactions (PPIs): The development of small molecules that can disrupt or stabilize PPIs is a major goal in drug discovery. The structural diversity achievable with DMBHA as a scaffold makes it suitable for creating libraries to screen for novel PPI modulators.
Targeting Parasitic Diseases: DMBHA has demonstrated efficacy against trypanosomiasis by inhibiting protein synthesis and cell division. cymitquimica.com This opens the door for designing and synthesizing more potent and selective derivatives for treating neglected tropical diseases.
| Potential Therapeutic Area | Example Biological Target | Rationale for DMBHA Use |
| Oncology | Indoleamine 2,3-dioxygenase-1 (IDO1) | IDO1 inhibition is a promising cancer immunotherapy strategy. nih.gov |
| Infectious Diseases | Bacterial Ribonucleotide Reductase (RNR) | Inhibition of RNR halts bacterial DNA synthesis and proliferation. acs.org |
| Neurological Disorders | Epidermal Growth Factor Receptor (EGFR) | Can be incorporated into scaffolds designed to cross the blood-brain barrier. nih.gov |
| Parasitic Diseases | Trypanosomal Enzymes | Demonstrated activity against trypanosomes provides a starting point for optimization. cymitquimica.com |
Mechanistic Deep Dive into Structure-Activity Relationships in Complex Biological Systems
A fundamental understanding of how the structural features of DMBHA derivatives influence their biological activity is crucial for rational drug design. Future research will employ a combination of experimental and computational techniques to elucidate these structure-activity relationships (SAR).
Key research activities will include:
Computational Modeling and Docking: Molecular docking studies can predict how DMBHA derivatives bind to the active sites of target proteins, such as IDO1, guiding the design of more potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structures of DMBHA derivatives and their biological activities. frontiersin.org Machine learning algorithms can be used to build predictive models to screen virtual libraries of compounds. frontiersin.org
Biophysical and Cellular Assays: Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide detailed information on the binding kinetics and thermodynamics of DMBHA derivatives with their targets. Cellular assays are essential to confirm that activity observed in enzymatic assays translates to a desired effect in a biological system. nih.gov For instance, studies on lipoxygenase inhibitors have successfully correlated molecular structure with cellular activity in reducing inflammatory mediators. nih.gov
By systematically modifying the DMBHA scaffold and evaluating the resulting changes in activity, researchers can build a comprehensive understanding of the key structural motifs required for potent and selective biological effects.
Q & A
Q. What are the standard synthetic routes for O-(2,4-Dimethoxybenzyl)hydroxylamine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 2,4-dimethoxybenzyl chloride and hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or methanol) under reflux. Key steps include:
- Reagent Ratios : A 1:1 molar ratio of benzyl chloride to hydroxylamine hydrochloride ensures minimal side products.
- Temperature Control : Reflux at 70–80°C for 6–8 hours maximizes yield (~75–85%) while avoiding decomposition.
- Work-Up : Post-reaction cooling and filtration isolate the crude product, followed by recrystallization in ethanol/water (4:1) to achieve >95% purity .
Q. What purification techniques are recommended for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–30%) for impurities with similar polarity.
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (monitor characteristic peaks: δ 6.8–7.2 ppm for aromatic protons, δ 4.5 ppm for -CH₂-O-) .
Q. How does the dimethoxy substitution pattern influence the compound’s stability during storage?
The 2,4-dimethoxy groups enhance steric protection of the hydroxylamine moiety, reducing oxidative degradation. Storage recommendations:
- Temperature : –20°C under inert atmosphere (N₂/Ar).
- Light Sensitivity : Store in amber vials to prevent photolytic cleavage.
- Stability Monitoring : Use TLC or FTIR quarterly to detect degradation (e.g., nitroso byproducts at ~1500 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the bifunctional catalytic role of this compound in nucleophilic reactions?
The hydroxylamine group acts as both a nucleophile (via NH₂) and base (via lone pairs on oxygen). In ester aminolysis (e.g., phenylacetate derivatives), DFT calculations suggest:
- Transition State : Two hydroxylamine molecules participate—one attacks the carbonyl carbon, while the second deprotonates the intermediate tetrahedral adduct.
- Kinetics : Third-order dependence (first-order in ester, second-order in hydroxylamine) aligns with dual activation pathways. Substituent effects (e.g., electron-donating methoxy groups) lower activation energy by stabilizing charge-separated intermediates .
Q. How can researchers reconcile contradictory cytotoxicity data for this compound analogs across cell lines?
Discrepancies in IC₅₀ values (e.g., 0.65 µM in MCF-7 vs. 2.41 µM in U-937 cells for chlorobenzyl analogs) arise from:
- Cell-Specific Uptake : Variability in membrane transporters (e.g., ABC efflux pumps).
- Metabolic Activation : Differences in cytochrome P450 expression affecting prodrug conversion.
- Assay Conditions : Optimize using standardized protocols (e.g., MTT assay at 48 hours, 10% FBS) and include positive controls (e.g., cisplatin) to normalize data .
Q. What computational strategies predict the interaction of this compound with biological targets like IDO1?
- Docking Studies : Use AutoDock Vina with IDO1 crystal structures (PDB: 4PK5) to map binding pockets. The dimethoxy groups may engage in π-π stacking with Phe226, while the hydroxylamine moiety chelates the heme iron.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Free energy calculations (MM-PBSA) can quantify binding affinity (ΔG ~ –8.2 kcal/mol for analogs) .
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) alter the compound’s reactivity in organic synthesis?
-
Electronic Effects : Methoxy groups (-OMe) are electron-donating, increasing nucleophilicity of the hydroxylamine group compared to electron-withdrawing substituents (e.g., -Cl).
-
Steric Effects : 2,4-Dimethoxy substitution creates steric hindrance, reducing side reactions in crowded electrophilic environments.
-
Comparative Data :
Substituent Reaction Rate (k, M⁻¹s⁻¹) Yield (%) 2,4-OMe 0.45 82 4-Cl 0.28 68 3,5-Me₂ 0.37 75 Data derived from SN2 reactions with benzyl bromides .
Methodological Guidance for Data Contradictions
- Synthetic Yield Variability : Trace moisture or oxygen can hydrolyze intermediates. Use Schlenk techniques for moisture-sensitive steps.
- Biological Activity Discrepancies : Validate cell line authentication (STR profiling) and ensure consistent passage numbers.
- Computational vs. Experimental Binding Affinities : Calibrate force fields using experimental IC₅₀ values to improve predictive accuracy .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
